N-((4-Benzyl-1-piperazinyl)methyl)phthalimide
Overview
Description
N-((4-Benzyl-1-piperazinyl)methyl)phthalimide is a chemical compound with the molecular formula C20H21N3O2 and a molecular weight of 335.39964 This compound is known for its unique structure, which combines a phthalimide moiety with a benzyl-substituted piperazine ring
Preparation Methods
The synthesis of N-((4-Benzyl-1-piperazinyl)methyl)phthalimide typically involves the reaction of phthalic anhydride with a primary amine, followed by N-alkylation with benzyl-substituted piperazine. One common method involves the dehydrative condensation of phthalic anhydride with the primary amine at high temperatures . Another approach is the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions or with alkyl halides using the Gabriel Synthesis . Industrial production methods may involve the use of microwave irradiation and Lewis acid catalysis to enhance reaction efficiency .
Chemical Reactions Analysis
N-((4-Benzyl-1-piperazinyl)methyl)phthalimide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, cesium carbonate, and diphenylvinylsulfonium triflate . For example, the compound can be oxidized using reagents like potassium permanganate or reduced using lithium aluminum hydride . Substitution reactions often involve the use of alkyl halides or alcohols under basic conditions . Major products formed from these reactions include substituted piperazines and phthalimide derivatives .
Scientific Research Applications
N-((4-Benzyl-1-piperazinyl)methyl)phthalimide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential anticancer properties, as it can induce apoptosis and inhibit cell cycle progression in cancer cells . Additionally, it has applications in the pharmaceutical industry as a precursor for the synthesis of various drugs . Its unique structure also makes it a valuable compound for studying molecular interactions and mechanisms of action in biological systems .
Mechanism of Action
The mechanism of action of N-((4-Benzyl-1-piperazinyl)methyl)phthalimide involves its interaction with specific molecular targets and pathways. In cancer cells, it has been shown to induce apoptosis by causing irreversibility in the cell cycle and arresting cells in the S phase . The compound also induces necrosis and apoptosis through its interaction with cellular proteins and enzymes involved in cell proliferation and survival . Further studies are needed to fully elucidate the molecular targets and pathways involved in its mechanism of action.
Comparison with Similar Compounds
N-((4-Benzyl-1-piperazinyl)methyl)phthalimide can be compared with other similar compounds, such as phthalimido-thiazolidine derivatives and other substituted piperazines . These compounds share similar structural features but differ in their specific functional groups and biological activities. For example, phthalimido-thiazolidine derivatives have shown promising anticancer activity, similar to this compound . the unique combination of the phthalimide moiety with the benzyl-substituted piperazine ring in this compound sets it apart from other compounds and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-[(4-benzylpiperazin-1-yl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-17-8-4-5-9-18(17)20(25)23(19)15-22-12-10-21(11-13-22)14-16-6-2-1-3-7-16/h1-9H,10-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNAOYRJFPYUON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40914854 | |
Record name | 2-[(4-Benzylpiperazin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95700-98-4 | |
Record name | Phthalimide, N-((4-benzyl-1-piperazinyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095700984 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(4-Benzylpiperazin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40914854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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